Ethyl phenyl(phenylcarbamoyl)carbamate
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Overview
Description
Ethyl phenyl(phenylcarbamoyl)carbamate is an organic compound with the molecular formula C16H16N2O3 It is a type of carbamate, which is a functional group characterized by the presence of a carbamic acid ester
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl phenyl(phenylcarbamoyl)carbamate can be synthesized through several methods. One common approach involves the reaction of phenyl isocyanate with ethyl phenylcarbamate under controlled conditions. The reaction typically requires a solvent such as toluene and a catalyst like tin(II) chloride to proceed efficiently .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation and crystallization to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl phenyl(phenylcarbamoyl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the carbamate group is replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylcarbamate derivatives, while reduction can produce amines .
Scientific Research Applications
Ethyl phenyl(phenylcarbamoyl)carbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbamate-protected amines.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers.
Industry: It is used in the production of polymers and other materials due to its stability and reactivity.
Mechanism of Action
The mechanism by which ethyl phenyl(phenylcarbamoyl)carbamate exerts its effects involves the inhibition of specific enzymes. The carbamate group can form a covalent bond with the active site of the enzyme, thereby blocking its activity. This interaction is often reversible, depending on the specific enzyme and conditions .
Comparison with Similar Compounds
Similar Compounds
- Methyl carbamate
- Propyl carbamate
- Butyl carbamate
Uniqueness
Ethyl phenyl(phenylcarbamoyl)carbamate is unique due to its specific structure, which includes both ethyl and phenyl groups. This combination imparts distinct chemical and physical properties, making it more versatile in certain applications compared to other carbamates .
Properties
CAS No. |
6135-39-3 |
---|---|
Molecular Formula |
C16H16N2O3 |
Molecular Weight |
284.31 g/mol |
IUPAC Name |
ethyl N-phenyl-N-(phenylcarbamoyl)carbamate |
InChI |
InChI=1S/C16H16N2O3/c1-2-21-16(20)18(14-11-7-4-8-12-14)15(19)17-13-9-5-3-6-10-13/h3-12H,2H2,1H3,(H,17,19) |
InChI Key |
QMHHEXDFZPYDHC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
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